Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group at one end and a but-2-enoyl group at the other. The double bond in the enoyl group gives it its characteristic reactivity. Refer to the ChemSpider link for a visual representation .
Scientific Research Applications
Synthesis of Anticancer Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally similar compound, is a crucial intermediate for small molecule anticancer drugs. The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4%. This intermediate plays a significant role in targeting dysfunctional signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway, highlighting its importance in developing effective anticancer therapeutics (Zhang et al., 2018).
Building Blocks for Chiral Compounds
The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates demonstrates the versatility of these compounds as building blocks. This process, starting from Boc-Asp-O(t)Bu and other beta-amino acids, showcases the application in synthesizing complex chiral molecules, essential for drug development and biological studies (Marin et al., 2004).
Intermediate for Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an important intermediate for compounds like crizotinib, highlighting its role in synthesizing biologically active molecules. The compound was synthesized through a series of steps starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, showing the strategic importance of such intermediates in medicinal chemistry (Kong et al., 2016).
Catalysts in Acylation Chemistry
Polymethacrylates containing a 4‐amino‐pyridyl derivative covalently attached demonstrate the application of tert-butyl piperidine-1-carboxylate derivatives as effective catalysts in acylation chemistry. This synthesis and polymerization process yield catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives, which are self-activated by neighboring group effects, showcasing an innovative application in synthetic organic chemistry (Mennenga et al., 2015).
Key Intermediates in Drug Synthesis
The compound serves as a key intermediate in synthesizing Vandetanib, a testament to its significance in drug development processes. This synthesis involves acylation, sulfonation, and substitution steps, highlighting the compound's role in complex organic synthesis strategies (Wang et al., 2015).
Properties
IUPAC Name |
tert-butyl 4-[(E)-but-2-enoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-6-12(16)11-7-9-15(10-8-11)13(17)18-14(2,3)4/h5-6,11H,7-10H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSQDOFHRREAHJ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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